molecular formula C8H17ClN2O B13040711 (S)-3-Amino-1-isopropylpiperidin-2-one hcl

(S)-3-Amino-1-isopropylpiperidin-2-one hcl

Cat. No.: B13040711
M. Wt: 192.68 g/mol
InChI Key: XMMCRTWUVLIWRD-FJXQXJEOSA-N
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Description

(S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a piperidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of protein-protein interactions. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-1-isopropylpiperidin-2-one hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Amino-1-methylpiperidin-2-one hydrochloride: A similar compound with a methyl group instead of an isopropyl group.

    3-Amino-1-ethylpiperidin-2-one hydrochloride: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

(S)-3-Amino-1-isopropylpiperidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

(3S)-3-amino-1-propan-2-ylpiperidin-2-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)10-5-3-4-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1

InChI Key

XMMCRTWUVLIWRD-FJXQXJEOSA-N

Isomeric SMILES

CC(C)N1CCC[C@@H](C1=O)N.Cl

Canonical SMILES

CC(C)N1CCCC(C1=O)N.Cl

Origin of Product

United States

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